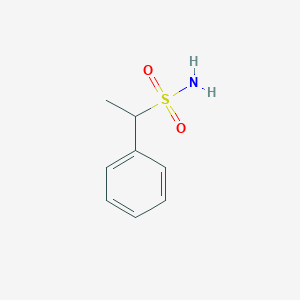
1-Phenylethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylethane-1-sulfonamide is an organosulfur compound with the CAS Number: 502635-04-3 . It is a powder with a molecular weight of 185.25 . The IUPAC name for this compound is 1-phenylethanesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11) . This indicates that the compound has a tetrahedral sulfur center with four different groups attached .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates and as alkyl transfer reagents .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 105-107 degrees Celsius .Aplicaciones Científicas De Investigación
Ion-Exchange Membranes
Poly(1,4-phenylene sulfide), sulfonated with chlorosulfonic acid, has been used to create membranes with properties useful in fuel cells. These membranes demonstrate stability in oxidative environments, good ionic conductivity, and low permeability to methanol, making them potential alternatives to Nafion membranes in H2/O2 and direct methanol fuel cells (Schauer & Brožová, 2005).
Enzyme Inhibition and Antioxidant Activity
Sulfonamides synthesized from benzene sulfonyl chlorides have shown potential in enzyme inhibition and antioxidant activity. These compounds, particularly 2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid, exhibited notable inhibition against enzymes like acetylcholine esterase and butyrylcholine esterase, suggesting potential medicinal applications (Danish et al., 2021).
Metal Ion Extraction
Certain disulfonamide ligands derived from phenylethane sulfonamide have been effective in extracting Pb(II) from water. These ligands, in combination with 2,2'-bipyridine, exhibit efficient extraction via ion-exchange mechanisms, potentially useful in environmental cleanup applications (Kavallieratos et al., 2005).
DNA and Protein Binding
Copper(II) complexes with quinoline sulfonamide derivatives have been studied for their nuclease activity and binding with DNA and proteins like bovine serum albumin. This research provides insights into the potential biomedical applications of these complexes (Pascual-Álvarez et al., 2016).
Asymmetric Reduction Catalysis
Chiral sulfonamide alcohols synthesized from amino acids have been used as catalysts in the asymmetric reduction of acetophenone to form 1-phenylethanol, highlighting their potential in producing chiral compounds for pharmaceuticals (Gu Ya-jing, 2007).
Anticancer Applications
Sulfonamide derivatives, such as 2-(phenylsulfonyl)-2H-1,2,3-triazole, have been synthesized and evaluated for their in vitro anticancer activity. These compounds demonstrate moderate activity against various cancer cell lines, indicating potential as cancer therapeutics (Salinas-Torres et al., 2022).
Cholinesterase Inhibition
N-substituted sulfamoyl derivatives of 2-amino-1phenylethane have been evaluated for enzyme inhibition activity as potential drug candidates for Alzheimer’s diseases, showing effectiveness against cholinesterase enzymes (Abbasi et al., 2014).
Mecanismo De Acción
Target of Action
1-Phenylethane-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
Sulfonamides, including this compound, are competitive inhibitors and structural analogues of PABA in the synthesis of folic acid . They interfere with the bacterial synthesis of folic acid by preventing the incorporation of PABA, which is essential for the synthesis of folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial synthesis of folic acid . By inhibiting the enzyme dihydropteroate synthetase, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines and thus DNA .
Pharmacokinetics
Sulfonamides in general are known for their good absorption and wide distribution in the body . They are also known to be metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By interfering with the synthesis of folic acid, an essential component for bacterial growth, it effectively halts the proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment can lead to the development of resistant bacterial strains . Moreover, environmental concentrations of sulfonamides can alter bacterial structure and induce deformities in certain organisms .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sulfonamides, a class of compounds to which 1-Phenylethane-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Mechanism
Sulfonamides are known to inhibit dihydrofolate reductase in bacteria and protozoa far more efficiently than in mammalian cells . This inhibition leads to a bactericidal effect when combined with other drugs .
Dosage Effects in Animal Models
It is known that sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
It is known that sulfonamides are involved in the inhibition of folic acid synthesis .
Transport and Distribution
It is known that sulfonamides are transported and distributed in various compartments of cells .
Subcellular Localization
The prediction of the subcellular location of proteins is a critical topic in protein science .
Propiedades
IUPAC Name |
1-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSQEKCXVRMSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502635-04-3 |
Source


|
| Record name | 1-phenylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)

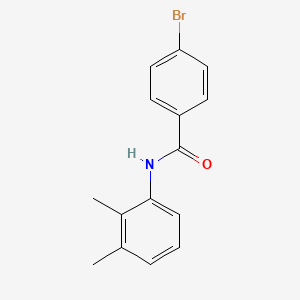
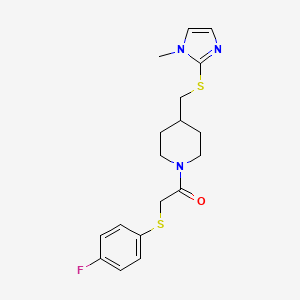

![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2874607.png)

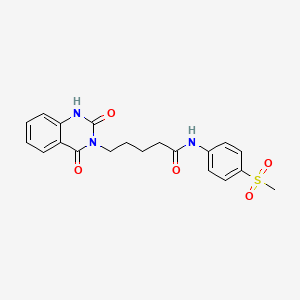
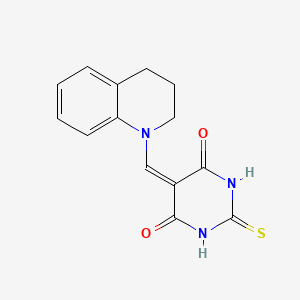
![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874616.png)
![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B2874617.png)
![5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874618.png)

